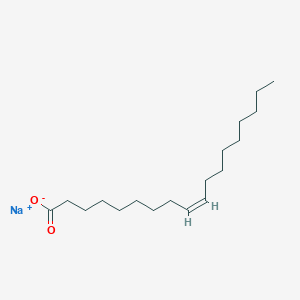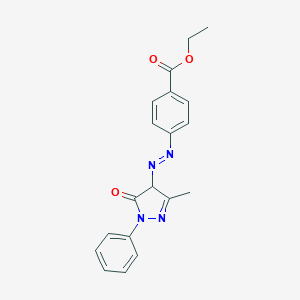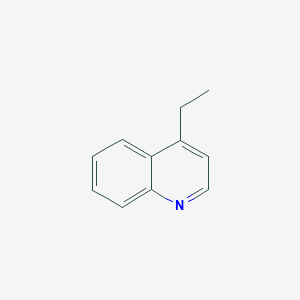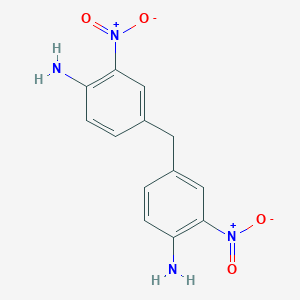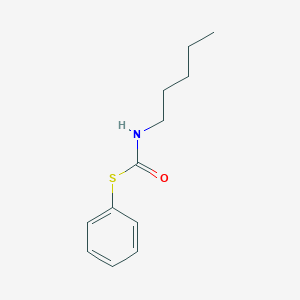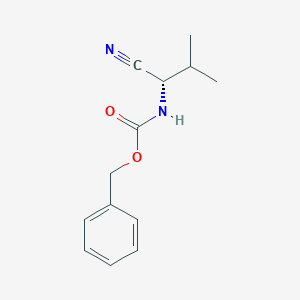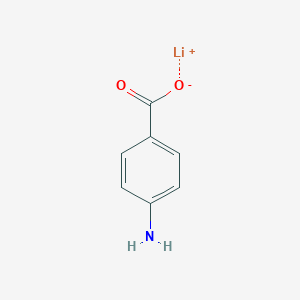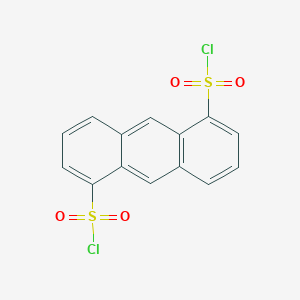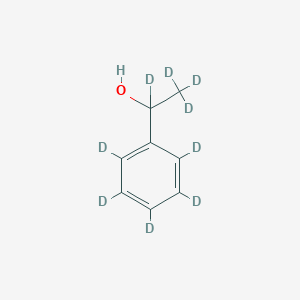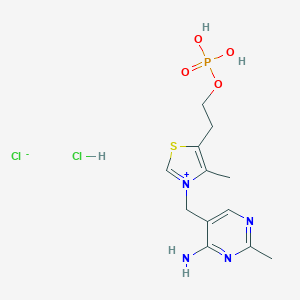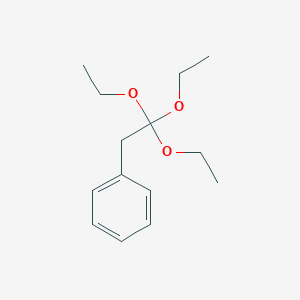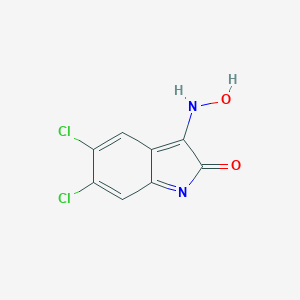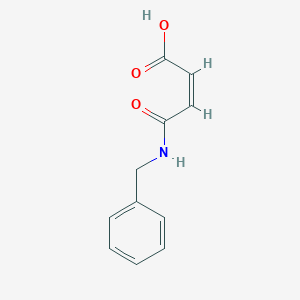![molecular formula C20H12ClNO6S B097327 Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- CAS No. 18122-67-3](/img/structure/B97327.png)
Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy-], commonly known as BSA, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including synthesis, purification, and analysis of organic compounds.
作用機序
The mechanism of action of BSA is not well understood, but it is believed to act as a nucleophile in many reactions. It can react with electrophiles such as carbonyl compounds and halogens, forming covalent bonds. BSA can also act as a Lewis acid, accepting electron pairs from other molecules.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of BSA, as it is primarily used in laboratory experiments. However, studies have shown that BSA can cause skin and eye irritation, and may be harmful if ingested or inhaled. It is important to handle BSA with care and follow appropriate safety procedures when working with this compound.
実験室実験の利点と制限
BSA has several advantages for lab experiments, including its versatility as a reagent and its ease of use. It can be easily synthesized and purified, and is relatively inexpensive compared to other reagents. However, there are also limitations to using BSA in lab experiments. It can be sensitive to moisture and air, and may decompose over time. In addition, BSA may not be suitable for certain reactions or applications, and alternative reagents may need to be used.
将来の方向性
There are several future directions for research on BSA. One area of interest is the development of new synthetic methods for BSA and related compounds. Another area of research is the study of the mechanism of action of BSA, and how it can be used in new applications. Additionally, there is potential for the use of BSA in drug delivery systems, as it can be used to modify the properties of drugs and improve their efficacy. Overall, BSA is a promising reagent with many potential applications in scientific research.
合成法
BSA can be synthesized by reacting benzenesulfonyl chloride with 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy-]. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine is often used to facilitate the reaction. The resulting product is a white crystalline solid that is typically purified by recrystallization or column chromatography.
科学的研究の応用
BSA is widely used in scientific research as a reagent for a variety of applications. It is commonly used as a protecting group for amino acids and peptides, as it can be easily removed under mild conditions. BSA is also used as a coupling agent for the synthesis of amides and esters, as well as a reagent for the preparation of sulfonamides and sulfonate esters. In addition, BSA is used as a reagent for the purification and analysis of organic compounds, as it can be easily removed by acid hydrolysis.
特性
CAS番号 |
18122-67-3 |
|---|---|
製品名 |
Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]- |
分子式 |
C20H12ClNO6S |
分子量 |
429.8 g/mol |
IUPAC名 |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonyl chloride |
InChI |
InChI=1S/C20H12ClNO6S/c21-29(26,27)11-7-5-10(6-8-11)28-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChIキー |
XKXXASMSIPLSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)Cl)N |
その他のCAS番号 |
18122-67-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



